molecular formula C20H15ClN2OS3 B2991085 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325988-46-3

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2991085
CAS No.: 325988-46-3
M. Wt: 430.98
InChI Key: KXKVWRFGUHZSCS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2OS3 and its molecular weight is 430.98. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit promising inhibitory activity against theLasB system of Pseudomonas aeruginosa . The LasB system is a quorum sensing pathway that bacteria use for cell-cell communication .

Mode of Action

It is suggested that benzothiazole derivatives bind to the active site of the lasr protein in the lasb system with better affinity compared to reference compounds . This binding could potentially disrupt the quorum sensing pathway, thereby inhibiting bacterial communication and coordination .

Biochemical Pathways

The compound likely affects the quorum sensing pathways of bacteria . Quorum sensing is a mechanism that allows bacteria to sense cell density and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound could potentially disrupt bacterial communication and coordination .

Pharmacokinetics

It is suggested that benzothiazole derivatives generally have a favorable pharmacokinetic profile .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial communication and coordination, potentially leading to a decrease in biofilm formation, virulence production, and other pathogenesis . This could make the bacteria more susceptible to the immune system or other treatments .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, nutrient availability and defense mechanisms can affect the efficacy of quorum sensing inhibitors

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS3/c21-16-10-9-15(25-16)18(24)23-20-17(11-5-1-3-7-13(11)26-20)19-22-12-6-2-4-8-14(12)27-19/h2,4,6,8-10H,1,3,5,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVWRFGUHZSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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